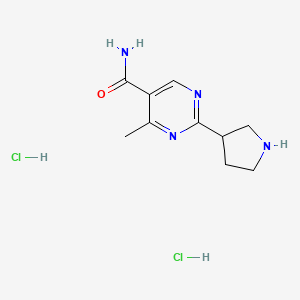

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride

説明

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride is a synthetic small molecule characterized by a pyrimidine backbone substituted with a methyl group at the 4-position, a pyrrolidin-3-yl moiety at the 2-position, and a carboxamide group at the 5-position. The dihydrochloride salt enhances aqueous solubility, a feature common to pharmaceutical salts for improved bioavailability.

特性

IUPAC Name |

4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.2ClH/c1-6-8(9(11)15)5-13-10(14-6)7-2-3-12-4-7;;/h5,7,12H,2-4H2,1H3,(H2,11,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLJKVRKNUPMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)N)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Synthesis of the Pyrimidine Core

The initial step involves synthesizing a substituted pyrimidine ring, often via condensation reactions between β-dicarbonyl compounds and amidines or ureas. For example:

- Condensation of β-ketoesters with amidines or guanidines to form the pyrimidine nucleus.

- Substituents at specific positions are introduced through selective substitutions or functional group transformations.

Step 2: Methylation at the 4-Position

The methyl group at the 4-position is typically introduced via methylation of the pyrimidine ring, often using methyl iodide or dimethyl sulfate under basic conditions:

- Methylation reagents: Methyl iodide (CH3I) or dimethyl sulfate.

- Conditions: Usually performed in polar aprotic solvents like DMF or DMSO at room temperature or slightly elevated temperatures.

Step 3: Introduction of the Pyrrolidin-3-yl Group at the 2-Position

The pyrrolidin-3-yl group is attached via nucleophilic substitution or through a coupling reaction:

- Synthesis of the pyrrolidin-3-yl amine derivative, which acts as a nucleophile.

- Coupling with the pyrimidine core using suitable activating groups or via nucleophilic aromatic substitution.

- Use of reagents like phosphorus oxychloride (POCl3) or triflic anhydride for activation if necessary.

Step 4: Formation of the Carboxamide at the 5-Position

The carboxamide group is introduced by amidation of the corresponding carboxylic acid derivative:

- Activation of the carboxylic acid (e.g., using thionyl chloride or oxalyl chloride).

- Reaction with ammonia or an amine to form the amide.

- Conditions: Reflux in suitable solvents such as dichloromethane or dimethylformamide.

Step 5: Conversion to Dihydrochloride Salt

The final step involves protonation of the amide to form the dihydrochloride salt:

- Treatment of the free base with hydrochloric acid (HCl) in an appropriate solvent.

- Isolation of the dihydrochloride salt via crystallization.

Representative Data Table of Synthesis Conditions

| Step | Reagents / Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | β-dicarbonyl + amidine | Pyrimidine core formation | Typically refluxed in ethanol or acetic acid |

| 2 | Methyl iodide, base (e.g., K2CO3) | Methylation at 4-position | Conducted at room temperature to 50°C |

| 3 | Pyrrolidin-3-amine derivative | Attach pyrrolidinyl group | Nucleophilic substitution, possibly with activating groups |

| 4 | Thionyl chloride, ammonia | Carboxamide formation | Reflux in dichloromethane or DMF |

| 5 | HCl in ethanol | Salt formation | Crystallization of dihydrochloride |

Research Findings and Notes

- The synthesis of pyrimidine derivatives with pyrrolidinyl groups has been extensively studied for antiviral activity, especially against respiratory syncytial virus (RSV) (see WO2015001567A1).

- The key to successful synthesis is controlling regioselectivity during heterocyclic substitutions and ensuring the correct stereochemistry of the pyrrolidinyl moiety.

- Optimization of reaction conditions, such as temperature, solvent, and reagent equivalents, is critical for high yields and purity.

- The formation of the dihydrochloride salt enhances compound stability and solubility, facilitating biological testing.

化学反応の分析

Amidation and Carboxamide Functionalization

The carboxamide group participates in amide bond transformations , enabling derivatization for pharmacological studies.

For example, coupling with aliphatic amines like hexylamine under BPC-mediated conditions produces analogs with modified solubility profiles . Secondary amines require excess reagent (10 equiv.) due to steric hindrance .

Pyrimidine Ring Modifications

The electron-deficient pyrimidine ring undergoes nucleophilic substitutions at the C2 and C4 positions.

Cyclization with acetamidine derivatives under basic conditions generates fused heterocycles, critical for enhancing binding affinity in drug discovery .

Pyrrolidine Substituent Reactivity

The pyrrolidine moiety undergoes alkylation and ring-opening reactions :

| Reaction Type | Reagents/Conditions | Outcome | Mechanistic Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., methyl iodide), K₂CO₃, DMF | Quaternary ammonium salt formation | Limited by steric hindrance |

| Acid-catalyzed hydrolysis | HCl, reflux | Ring opening to form linear amines | Requires prolonged heating |

The tertiary amine in pyrrolidine facilitates protonation under acidic conditions, enhancing solubility in polar solvents.

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

Hydrolysis under alkaline conditions proceeds via nucleophilic attack on the carboxamide carbonyl, forming carboxylate intermediates .

Cross-Coupling Reactions

While direct evidence is limited, structurally similar pyrimidines undergo Suzuki-Miyaura couplings :

| Reaction Type | Reagents/Conditions | Theoretical Application |

|---|---|---|

| Palladium-catalyzed coupling | Pd(PPh₃)₄, aryl boronic acids, DME | Introduction of aryl groups at C4/C6 |

Such reactions could diversify the compound’s applications in materials science or targeted therapeutics.

科学的研究の応用

Inhibition of SHP2

One of the most significant applications of this compound is its role as an inhibitor of SHP2. SHP2 is a protein tyrosine phosphatase that plays a crucial role in various signaling pathways related to cell growth and differentiation. Inhibition of SHP2 has been linked to the treatment of hyperproliferative diseases, including cancer.

- Mechanism of Action : The compound selectively inhibits SHP2, leading to reduced activation of downstream signaling pathways such as ERK/MAPK, which are pivotal in regulating cellular proliferation and survival . This selectivity is critical as it reduces the risk of cardiotoxicity associated with other known SHP2 inhibitors.

Potential Cancer Therapeutics

Due to its effectiveness in inhibiting SHP2, this compound shows promise as a therapeutic agent for various cancers. The ability to modulate pathways involved in tumor growth makes it a candidate for further development in oncology.

- Case Studies : Preliminary studies have indicated that compounds similar to 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride can suppress the production of inflammatory cytokines such as MCP-1 in cancer models, suggesting anti-tumor effects .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is favorable compared to other SHP2 inhibitors. Enhanced target engagement with lower half-maximal inhibitory concentrations (IC50) indicates better efficacy and safety profiles, making it an attractive candidate for drug development.

作用機序

The mechanism of action of 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Features and Salt Form

The compound shares a pyrimidine-5-carboxamide core and dihydrochloride salt form with several pharmacologically active agents:

Key Comparative Analysis

Salt Form and Solubility

- The dihydrochloride salt in the target compound and Copanlisib improves solubility in aqueous environments, critical for oral administration. Berotralstat dihydrochloride exemplifies this, showing solubility at low pH .

- In contrast, the hydrochloride salt in 2-(pyrrolidin-2-yl)pyrimidine may offer reduced solubility compared to dihydrochloride forms.

Substituent Effects

- Pyrrolidine vs. Morpholino Rings: The target compound’s pyrrolidin-3-yl group (5-membered amine ring) differs from Copanlisib’s morpholino group (6-membered ether-amine ring), impacting spatial orientation and hydrogen-bonding capacity. Morpholino groups are common in kinase inhibitors for their polarity and stability .

- Carboxamide Functionality : Present in the target compound, Copanlisib, and Avanafil impurity, this group enables hydrogen bonding with biological targets, a feature absent in 2-(pyrrolidin-2-yl)pyrimidine .

Pharmacological Implications

- Copanlisib’s structural complexity (e.g., methoxy and morpholino groups) correlates with its role as a PI3K inhibitor, suggesting that the target compound’s pyrrolidine and methyl groups may similarly influence target selectivity .

- Avanafil’s impurity highlights how pyrrolidine substitution (1-position vs. 3-position) and additional halogens can modify binding affinity or metabolic pathways .

生物活性

4-Methyl-2-(pyrrolidin-3-yl)pyrimidine-5-carboxamide dihydrochloride, a pyrimidine derivative, has garnered attention due to its potential biological activities, including enzyme inhibition and receptor binding. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a pyrimidine core and a carboxamide group, suggesting diverse applications in medicinal chemistry.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H16Cl2N4O |

| Molecular Weight | 279.16 g/mol |

| CAS Number | 1361112-05-1 |

| InChI Key | PFLJKVRKNUPMKV-UHFFFAOYSA-N |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, pyrrole derivatives have shown effective antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data on the compound's antimicrobial efficacy is limited, its structural analogs suggest a potential for similar activities.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various biological pathways. Pyrimidine derivatives are known to interact with enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial targets in cancer therapy and inflammatory diseases . The unique structure of this compound may enhance its binding affinity to these targets.

Case Studies

- Anticancer Potential : A study explored the activity of related pyrimidine compounds against cancer cell lines, revealing significant cytotoxic effects. For instance, derivatives showed IC50 values as low as 1.143 μM against renal cancer cell lines, indicating strong potential for therapeutic development .

- Neuroprotective Effects : Another research highlighted the neuroprotective properties of pyrimidine derivatives in models of neurodegenerative diseases. These compounds exhibited selective agonist properties against specific receptors involved in neuronal signaling pathways .

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system or immune cells, modulating their activity.

- Enzyme Interaction : By inhibiting enzymes like COX or HDAC, it could alter metabolic pathways associated with inflammation and cancer progression.

Q & A

Q. Basic

- Methodological Answer :

Handling requires adherence to GHS protocols, though specific classification data may be limited for novel compounds. Key measures include:- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation risks; evacuate contaminated areas during spills .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS documentation .

- Storage : Store at -20°C in airtight, light-resistant containers to prevent decomposition .

What synthetic routes are commonly employed for the preparation of this compound?

Q. Basic

- Methodological Answer :

Synthesis typically involves:- Pyrimidine Core Formation : Condensation of methyl carboxamide precursors with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Salt Formation : Reaction with HCl in anhydrous ethanol to yield the dihydrochloride salt .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from acetonitrile .

How can computational chemistry optimize reaction pathways for pyrrolidine-containing pyrimidine derivatives?

Q. Advanced

- Methodological Answer :

ICReDD’s integrated approach combines:- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and energetics of pyrrolidine-pyrimidine coupling .

- Reaction Path Search : Artificial Force Induced Reaction (AFIR) methods to identify low-energy pathways .

- Experimental Feedback : High-throughput screening data refine computational models for yield prediction .

How to resolve contradictory biological activity data across assay systems?

Q. Advanced

- Methodological Answer :

Address assay variability via:- Orthogonal Assays : Validate target binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) alongside cell-based assays .

- Standardized Conditions : Control pH (6.8–7.4), temperature (37°C), and serum content (e.g., 10% FBS) to mimic physiological environments .

- Meta-Analysis : Apply statistical tools (ANOVA, Bayesian inference) to identify confounding variables .

Which analytical techniques ensure purity and structural integrity?

Q. Basic

- Methodological Answer :

Critical techniques include:- HPLC : Use C18 columns (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm; ≥95% purity threshold .

- NMR : Confirm stereochemistry via ¹H NMR (DMSO-d₆, 400 MHz) and ¹³C DEPT analysis .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.14) .

How does pyrrolidine stereochemistry influence pharmacological profiles?

Q. Advanced

- Methodological Answer :

Stereochemical analysis involves:- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA, hexane/isopropanol) .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses of (R)- vs. (S)-pyrrolidine configurations .

- In Vivo PK/PD : Assess bioavailability differences in rodent models using stereoisomer-specific LC-MS/MS quantification .

Key considerations for solubility/stability studies under physiological conditions?

Q. Basic

- Methodological Answer :

Design studies with:

Optimal experimental design frameworks for synthetic yield optimization?

Q. Advanced

- Methodological Answer :

Apply statistical DoE (Design of Experiments):- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using 2³ factorial matrices .

- Response Surface Methodology (RSM) : Central composite design to model non-linear relationships (e.g., solvent polarity vs. yield) .

- Robustness Testing : Monte Carlo simulations to identify critical process parameters .

Addressing discrepancies between in silico predictions and experimental binding affinities?

Q. Advanced

- Methodological Answer :

Mitigate errors via:

Primary degradation pathways under accelerated stability testing?

Q. Basic

- Methodological Answer :

Degradation mechanisms include:- Hydrolysis : Cleavage of the carboxamide group in acidic conditions (HPLC-MS identification of carboxylic acid byproducts) .

- Oxidation : Pyrrolidine ring oxidation (monitor via ¹H NMR peak shifts at δ 3.2–3.5 ppm) .

- Photolysis : UV irradiation studies (ICH Q1B guidelines) to assess light sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。